REACTION_CXSMILES
|
[N:1]1([C:5]([C:7]2[CH:8]=[C:9]([NH:13]C(=O)OC(C)(C)C)[CH:10]=[CH:11][CH:12]=2)=[O:6])[CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:13][C:9]1[CH:8]=[C:7]([C:5]([N:1]2[CH2:4][CH2:3][CH2:2]2)=[O:6])[CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
N1(CCC1)C(=O)C=1C=C(C=CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0.167 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Solvent evaporated up to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residual solid was dissolved in DCM (20 ml)
|
Type
|
WASH
|
Details
|
washed with saturated solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
DCM layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
Resulting solid
|
Type
|
WASH
|
Details
|
was washed with pentane and ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C(=O)N1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |